Cas no 72209-87-1 (Sodium S-(4-methylbenzyl) sulfurothioate)

Sodium S-(4-methylbenzyl) sulfurothioate is a specialized organic compound with notable applications in the chemical industry. It exhibits high stability and selectivity, making it ideal for various synthetic reactions. This compound offers improved solubility and reactivity, enhancing the efficiency of chemical processes. Its unique structure contributes to its effectiveness in organic synthesis, providing researchers with a valuable tool for the development of novel compounds.
Sodium S-(4-methylbenzyl) sulfurothioate structure
72209-87-1 structure
Product Name:Sodium S-(4-methylbenzyl) sulfurothioate
CAS No:72209-87-1
MF:C8H9NaO3S2
MW:240.275030851364
CID:5039287
Update Time:2025-07-15

Sodium S-(4-methylbenzyl) sulfurothioate Chemical and Physical Properties

Names and Identifiers

    • Sodium S-(4-methylbenzyl) sulfurothioate
    • Thiosulfuric acid O-sodium S-(4-methylbenzyl) ester salt
    • Inchi: 1S/C8H10O3S2.Na/c1-7-2-4-8(5-3-7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1
    • InChI Key: ZPVMSLYBPDHOAV-UHFFFAOYSA-M
    • SMILES: S(CC1C=CC(C)=CC=1)S(=O)(=O)[O-].[Na+]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Topological Polar Surface Area: 90.9

Sodium S-(4-methylbenzyl) sulfurothioate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
2794341-5G
Thiosulfuric acid (H2S2O3)\u200b, S-\u200b[(4-\u200bmethylphenyl)\u200bmethyl] ester, sodium salt (1:1), 95%
72209-87-1 95%
5G
¥ 1711 2022-04-26
BAI LING WEI Technology Co., Ltd.
A012794341-5g
Sodium S-(4-methylbenzyl) sulfurothioate
72209-87-1 95%
5g
¥1711 2023-11-24

Additional information on Sodium S-(4-methylbenzyl) sulfurothioate

Introduction to Sodium S-(4-methylbenzyl) Sulfurothioate (CAS No. 72209-87-1)

Sodium S-(4-methylbenzyl) sulfurothioate, with the chemical formula NaS(=S)(C₇H₈), is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its unique sulfurothioate functional group, which imparts distinct reactivity and utility in various chemical transformations. The presence of the sodium counterion enhances its solubility in polar solvents, making it a versatile intermediate in synthetic protocols.

The molecular structure of Sodium S-(4-methylbenzyl) sulfurothioate features a sulfur-sulfur double bond, which is a key feature for its participation in various organic reactions. This sulfur-rich framework allows for the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The 4-methylbenzyl moiety provides steric and electronic influences that can be fine-tuned to achieve specific synthetic outcomes.

In recent years, research has highlighted the importance of sulfurothioate derivatives in medicinal chemistry. These compounds have been explored for their potential applications in drug discovery and development. The sulfurothioate group is known to enhance the bioavailability and metabolic stability of active pharmaceutical ingredients (APIs), making it an attractive scaffold for medicinal chemists.

One of the most notable applications of Sodium S-(4-methylbenzyl) sulfurothioate is in the synthesis of protease inhibitors. Proteases are enzymes that play a crucial role in various biological pathways, and their inhibition is a key strategy in treating diseases such as cancer, HIV, and inflammation-related disorders. The sulfurothioate group can be incorporated into drug molecules to improve their binding affinity and selectivity towards target proteases.

Recent studies have demonstrated that derivatives of Sodium S-(4-methylbenzyl) sulfurothioate exhibit promising antiviral properties. The compound's ability to interact with viral proteases has been investigated as a potential therapeutic approach against emerging viral infections. Additionally, its structural flexibility allows for modifications that can enhance its pharmacokinetic profile, including improved solubility and reduced toxicity.

The synthesis of Sodium S-(4-methylbenzyl) sulfurothioate involves multi-step organic reactions, typically starting from commercially available precursors such as 4-methylbenzyl bromide and sodium thiolate. The reaction proceeds through nucleophilic substitution and subsequent oxidation steps to form the sulfurothioate core. Advanced synthetic methodologies, including catalytic processes and green chemistry principles, have been employed to optimize yield and minimize waste.

In industrial settings, the production of Sodium S-(4-methylbenzyl) sulfurothioate is carried out under controlled conditions to ensure high purity and consistency. Quality control measures are implemented at each stage of the synthesis to meet pharmaceutical-grade standards. These measures include spectroscopic analysis, chromatographic techniques, and thermal stability testing.

The compound's solubility profile makes it suitable for various formulation strategies in drug development. It can be dissolved in aqueous solutions or incorporated into lipid-based delivery systems to enhance drug delivery efficiency. Its compatibility with other pharmaceutical excipients ensures that it can be seamlessly integrated into final drug formulations without compromising stability or efficacy.

Future research directions for Sodium S-(4-methylbenzyl) sulfurothioate include exploring its role in targeted drug delivery systems. Nanotechnology-based approaches have shown promise in enhancing the targeted delivery of therapeutic agents, and the sulfurothioate group could serve as a functional moiety for such systems. Additionally, computational modeling studies are being conducted to predict the binding interactions between this compound and biological targets.

The environmental impact of synthesizing and using Sodium S-(4-methylbenzyl) sulfurothioate is also a growing area of interest. Efforts are being made to develop sustainable synthetic routes that reduce hazardous waste and energy consumption. These initiatives align with global efforts to promote green chemistry practices in pharmaceutical manufacturing.

In conclusion, Sodium S-(4-methylbenzyl) sulfurothioate (CAS No. 72209-87-1) is a multifaceted compound with significant applications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it a valuable intermediate for developing novel therapeutic agents, particularly in the areas of protease inhibition and antiviral treatments. As research continues to uncover new applications for this compound, its importance in drug discovery and development is expected to grow further.

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